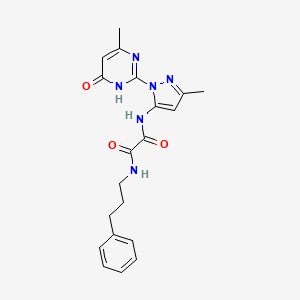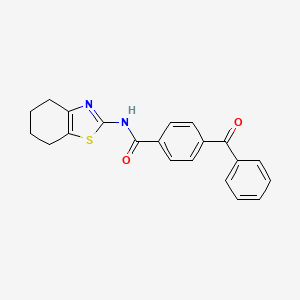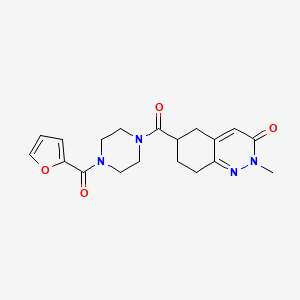![molecular formula C13H14ClNO B2874750 N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide CAS No. 2189108-32-3](/img/structure/B2874750.png)
N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPP-115 and is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase. In
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use in the treatment of epilepsy. Studies have shown that CPP-115 can increase the levels of GABA in the brain, which is an important neurotransmitter that helps to prevent seizures. CPP-115 has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can help to prevent seizures and reduce anxiety.
Biochemical and Physiological Effects:
CPP-115 has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of GABA in the brain, which can help to prevent seizures and reduce anxiety. CPP-115 has also been shown to have anti-addictive effects, possibly by increasing the levels of GABA in the brain's reward center.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CPP-115 in lab experiments is its high potency and specificity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in various physiological processes. However, one of the limitations of using CPP-115 is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on CPP-115. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the long-term effects of CPP-115 on brain function and behavior. Additionally, there is potential for the use of CPP-115 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, CPP-115 is a chemical compound that has significant potential for therapeutic applications. Its ability to increase the levels of GABA in the brain has been studied extensively and has shown promise in the treatment of epilepsy, addiction, anxiety, and depression. While there are limitations to its use in lab experiments, there are several future directions for research on CPP-115 that could lead to new treatments for neurological disorders.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chlorophenylcyclobutanone with ethylmagnesium bromide, followed by the addition of propargyl bromide to the reaction mixture. The resulting product is then treated with hydrochloric acid to yield CPP-115 in high purity.
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-13(16)15-12-7-10(8-12)9-4-3-5-11(14)6-9/h2-6,10,12H,1,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXFGKKAVSYNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

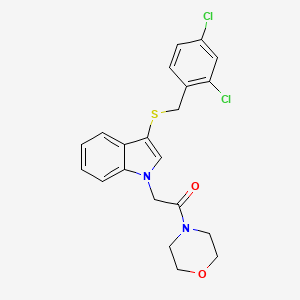
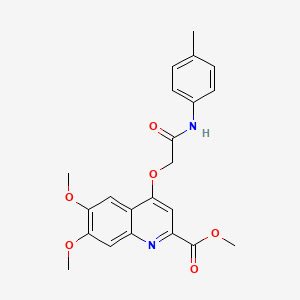
![1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone](/img/structure/B2874671.png)
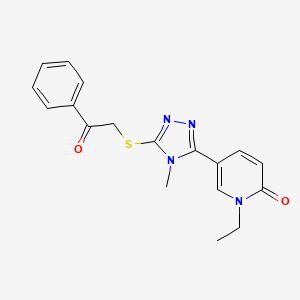
![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)
![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)
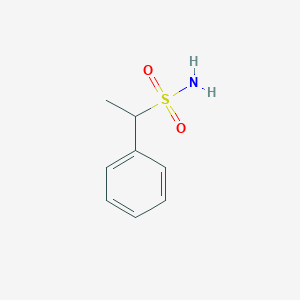
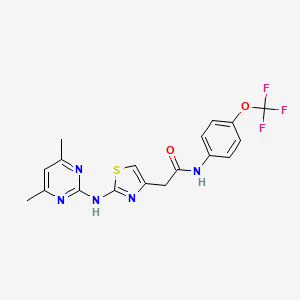
![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)
![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)
![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)
